

# Exploring the Band Gap of Magnesium Oxide Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Magnesiumoxide	
Cat. No.:	B7909616	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Magnesium oxide (MgO), a material with a wide direct band gap, is a subject of significant interest in various scientific and technological fields, including optoelectronics and as a protective layer in plasma displays. In its bulk, single-crystal form, MgO exhibits a band gap of approximately 7.8 eV.[1][2] However, when fabricated as thin films, the observed band gap is often considerably lower, a phenomenon attributed to factors such as deposition methodology, film thickness, and the presence of defect states.[1][3] This technical guide provides an indepth exploration of the band gap of MgO thin films, summarizing key quantitative data, detailing experimental protocols for its determination, and illustrating the interplay of influencing factors.

## **Quantitative Analysis of MgO Thin Film Band Gaps**

The band gap of MgO thin films is not a single, fixed value but is highly dependent on the synthesis and processing conditions. The following table summarizes experimentally determined band gap values from various studies, highlighting the influence of different parameters.



Depositio n Method	Precursor /Source	Substrate	Film Thicknes s	Annealin g/Other Condition s	Measured Band Gap (Eg)	Referenc e
Spray Pyrolysis	MgCl <sub>2</sub> in aqueous solution	Glass	Not specified	Varied Mg <sup>2+</sup> concentrati on (0.05- 0.20 mol·L <sup>-1</sup> )	~4.0 eV (optimal at 0.15 mol·L <sup>-1</sup> )	[3]
Electron Beam Evaporatio n	MgO powder (99.99% purity)	p-type Si	~100 nm	As- deposited, and annealed at 600 °C	Bulk: 7.8 eV, Surface: 6.3 eV	[1]
Sol-gel Dip-coating	Not specified	Glass	157 nm, 352 nm, 915 nm	Not specified	Increased from 3.88 to 3.98 eV with thickness	[4]
Sol-gel	Magnesiu m acetate	Not specified	< 10 nm	Annealed at 600 °C and 800 °C	-	[2][5]
Solid State	Magnesiu m acetate	Not specified	80-150 nm particles	Annealed at 800 °C	-	[2][5]

Note: The significant deviation of the thin film band gap from the bulk value of 7.8 eV is primarily attributed to the presence of defect states, such as oxygen vacancies (F centers).[1] These defects introduce energy levels within the band gap, effectively reducing it.

## **Experimental Protocols for Band Gap Determination**

Several techniques are employed to measure the band gap of thin films. This section details the methodologies for the most common approaches used for MgO.



#### **UV-Vis Spectroscopy**

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical band gap of semiconductor thin films. The method relies on measuring the absorbance of light by the film as a function of wavelength.

#### Methodology:

- Sample Preparation: The MgO thin film, deposited on a transparent substrate (e.g., glass or quartz), is placed in the sample holder of a UV-Vis spectrophotometer. A blank substrate is used as a reference to subtract the substrate's absorbance.
- Data Acquisition: The absorbance (A) or transmittance (T) spectrum of the film is recorded over a specific wavelength range, typically from the UV to the near-IR region (e.g., 200-800 nm).
- Calculation of Absorption Coefficient ( $\alpha$ ): The absorption coefficient is calculated from the absorbance data using the Beer-Lambert law:  $\alpha = 2.303 * (A / d)$  where 'd' is the thickness of the thin film.
- Tauc Plot Analysis: The optical band gap (Eg) is determined using the Tauc relation, which relates the absorption coefficient to the photon energy (hv):  $(\alpha hv)^{(1/n)} = B(hv Eg)$  where:
  - h is Planck's constant
  - ν is the frequency of the incident photon
  - B is a constant
  - The exponent 'n' depends on the nature of the electronic transition. For direct band gap materials like MgO, n = 1/2.
- Band Gap Extrapolation: A Tauc plot is generated by plotting  $(\alpha h \nu)^2$  versus  $h\nu$ . The linear portion of the plot is extrapolated to the energy axis (where  $(\alpha h\nu)^2 = 0$ ). The intercept on the energy axis gives the value of the optical band gap, Eg.[3]

## Reflection Electron Energy Loss Spectroscopy (REELS)



REELS is a surface-sensitive technique that can provide detailed information about the electronic structure of a material, including its band gap and defect states. It is particularly useful for distinguishing between surface and bulk electronic properties.

#### Methodology:

- Sample Preparation: The MgO thin film sample is placed in an ultra-high vacuum (UHV) chamber. The surface must be clean to obtain accurate results.
- Electron Beam Incidence: A monochromatic beam of low-energy electrons (primary electrons) is directed onto the sample surface.
- Energy Loss Analysis: The electrons that are inelastically scattered from the surface are
  collected, and their kinetic energy is analyzed. The energy lost by the primary electrons
  corresponds to the energy required to excite electronic transitions in the material, such as
  interband transitions.
- Band Gap Determination: The onset of the energy loss spectrum, after accounting for the
  elastic peak, corresponds to the energy required to excite an electron from the valence band
  to the conduction band. This energy is taken as the band gap. By varying the primary
  electron energy, one can probe different depths. Lower primary energies (e.g., 0.3 keV) are
  more surface-sensitive, while higher energies (e.g., 3 keV) probe deeper into the bulk of the
  film.[1]
- Defect State Analysis: Peaks within the band gap region of the REELS spectrum can be attributed to defect states, such as F centers (oxygen vacancies).[1]

#### **Spectroscopic Ellipsometry (SE)**

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample. It is a powerful tool for determining thin film properties, including thickness, refractive index (n), extinction coefficient (k), and the band gap. [6]

Methodology:

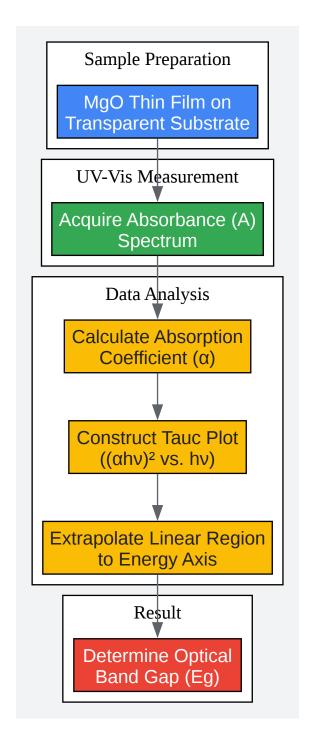


- Measurement: A beam of polarized light with a known polarization state is directed onto the MgO thin film at a specific angle of incidence. The polarization state of the reflected light is measured by an analyzer. This measurement is performed over a range of wavelengths. The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ).
- Optical Modeling: An optical model of the sample is constructed, which typically consists of the substrate, the MgO thin film layer, and potentially a surface roughness layer. The optical properties of the MgO layer are described by a dispersion model (e.g., Tauc-Lorentz or Cody-Lorentz).[7][8]
- Data Fitting: The unknown parameters in the model (e.g., layer thickness, and the parameters of the dispersion model) are adjusted iteratively to minimize the difference between the measured and the calculated Ψ and Δ spectra.
- Band Gap Extraction: Once a good fit is achieved, the band gap (Eg) is obtained as one of the parameters of the dispersion model. The extinction coefficient (k) spectrum, which is related to light absorption, can also be extracted from the model, and the onset of absorption can be used to determine the band gap, similar to the Tauc plot method.[8]

## **Visualizing Methodologies and Influences**

To better understand the experimental processes and the factors affecting the band gap of MgO thin films, the following diagrams are provided.

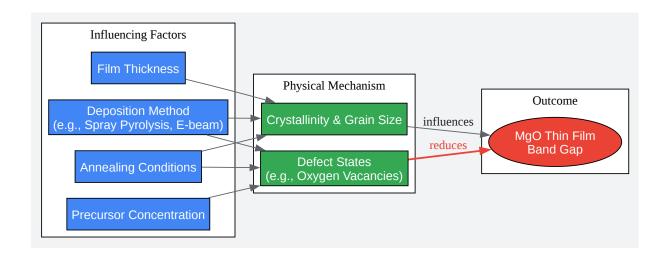




Click to download full resolution via product page

Caption: Experimental workflow for determining the band gap of MgO thin films using UV-Vis spectroscopy.





Click to download full resolution via product page

Caption: Factors influencing the band gap of magnesium oxide thin films.

#### **Conclusion**

The band gap of magnesium oxide thin films is a critical parameter that is significantly influenced by the fabrication process. Unlike the wide band gap of bulk MgO, thin films exhibit a range of lower band gap values primarily due to the introduction of defect states during growth. Understanding and controlling these factors are crucial for tailoring the optical and electronic properties of MgO thin films for specific applications. The experimental techniques outlined in this guide provide robust methods for the accurate characterization of the band gap, enabling researchers to optimize their film properties for advanced materials and device development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ellipsometry | Spectroscopic Ellipsometry | EAG Laboratories [eag.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Exploring the Band Gap of Magnesium Oxide Thin Films: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7909616#exploring-the-band-gap-of-magnesium-oxide-thin-films]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com